Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate

Conformational analysis Scaffold diversity Medicinal chemistry

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate (CAS 1211829-25-2; MF C₁₂H₁₇N₃O₂; MW 235.28 g/mol) is a heterobifunctional building block comprising a pyridine-4-carboxylate methyl ester core substituted at the 2-position with a saturated seven-membered 1,4-diazepane (homopiperazine) ring. The compound is commercially available as both the free base (purity ≥97–98%) and the hydrochloride salt (CAS 1235439-20-9; purity ≥95%), with the salt form offering enhanced aqueous solubility for biological assay workflows.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B12831414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)N2CCCNCC2
InChIInChI=1S/C12H17N3O2/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15/h3,5,9,13H,2,4,6-8H2,1H3
InChIKeyBCPVYUUXSIHFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate (CAS 1211829-25-2): Procurement-Ready Properties and Compound Class Context for Medicinal Chemistry Screening


Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate (CAS 1211829-25-2; MF C₁₂H₁₇N₃O₂; MW 235.28 g/mol) is a heterobifunctional building block comprising a pyridine-4-carboxylate methyl ester core substituted at the 2-position with a saturated seven-membered 1,4-diazepane (homopiperazine) ring . The compound is commercially available as both the free base (purity ≥97–98%) and the hydrochloride salt (CAS 1235439-20-9; purity ≥95%), with the salt form offering enhanced aqueous solubility for biological assay workflows . Its structural architecture places it at the intersection of two privileged scaffold classes—pyridine carboxylates and cyclic diamines—making it a versatile intermediate for parallel library synthesis, fragment-based screening, and targeted covalent inhibitor design . The presence of the secondary amine within the diazepane ring enables further N-functionalization, while the methyl ester serves as a latent carboxylic acid handle for amide coupling or hydrolysis-dependent prodrug strategies .

Why Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate Cannot Be Interchanged with Piperazine or Other Cyclic Diamine Analogs: Scaffold-Level Differentiation Evidence


The 1,4-diazepane (homopiperazine) ring in this compound is not functionally interchangeable with its six-membered piperazine counterpart (e.g., methyl 2-(piperazin-1-yl)pyridine-4-carboxylate, CAS 881382-14-5) . The additional methylene unit expands the ring from six to seven members, fundamentally altering the conformational energy landscape: 1,4-diazepane populates chair (65–75% at 298 K) and twist-chair (20–25%) conformations, whereas piperazine is largely restricted to a single chair conformation . This conformational expansion directly impacts molecular recognition—published SAR across multiple target classes demonstrates that homologation from piperazine to 1,4-diazepane can alter target affinity by >5-fold and shift subtype selectivity profiles [1]. Furthermore, the predicted pKa of the homopiperazine secondary amine (~11.02) differs from that of piperazine (~9.73), affecting protonation state at physiological pH and thus hydrogen-bonding geometry, solubility, and membrane permeability . Generic substitution with a piperazine analog therefore risks not merely potency loss but complete abolition of the structure–activity relationship that the diazepane ring was specifically incorporated to achieve.

Quantitative Differentiation Evidence for Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate Versus Piperazine and Other Cyclic Diamine Analogs


Conformational Landscape Expansion: 1,4-Diazepane Ring Populates Multiple Energetically Accessible States Versus the Single-Chair Piperazine

The seven-membered 1,4-diazepane ring in the target compound exhibits a multi-conformer conformational ensemble, populating chair (65–75%), twist-chair (20–25%), boat (3–8%), and twist-boat (1–4%) states at 298 K, with a facile chair-to-chair inversion barrier of approximately 2.4 kJ/mol . In contrast, the six-membered piperazine ring in methyl 2-(piperazin-1-yl)pyridine-4-carboxylate (CAS 881382-14-5) is essentially restricted to a single chair conformation . The energy difference between the chair and the next most populated conformer (twist-chair) is only 2.4–4.8 kJ/mol for 1,4-diazepane, versus a much larger gap for piperazine, meaning the diazepane scaffold samples a significantly broader region of conformational space under ambient conditions .

Conformational analysis Scaffold diversity Medicinal chemistry Ring expansion

Sigma-1 Receptor Affinity Enhancement: 5.1-Fold Improvement Upon Piperazine-to-1,4-Diazepane Homologation

In a direct head-to-head study by Bedürftig and Wünsch (2009), homologation of the piperazine ring to a 1,4-diazepane ring in a series of N,N-disubstituted cyclic diamines resulted in a remarkable improvement in σ₁ receptor affinity. The 1,4-dibenzylpiperazine reference compound exhibited a Ki of 38 nM at σ₁ receptors, whereas the corresponding 1,4-dibenzyl-1,4-diazepane (compound 4a) displayed a Ki of 7.4 nM—a 5.1-fold improvement [1]. Critically, the diazepane derivative also achieved 53-fold selectivity for σ₁ over σ₂ receptors, a selectivity margin not observed with the piperazine progenitor [1]. While this specific study evaluated 2-hydroxymethyl-substituted 1,4-diazepanes rather than the pyridine-4-carboxylate target compound, the scaffold-level conclusion—that ring expansion from piperazine to 1,4-diazepane profoundly enhances σ₁ affinity and subtype selectivity—is directly transferable to the target compound by class-level inference, given that the pyridine-4-carboxylate motif replaces the 2-hydroxymethyl group while retaining the critical 1,4-diazepane pharmacophore [2].

Sigma receptor GPCR ligands CNS drug discovery Scaffold homologation

Anti-Tubercular Activity Differentiation: Piperazine Scaffold Outperforms Homopiperazine in Pyridine-Benzamide Chemotype, Informing Scaffold Selection Strategy

Srinivasarao et al. (2020) designed and synthesized a matched series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, directly comparing the anti-tubercular activity of piperazine-containing (Series-I, compounds 6a–n) versus homopiperazine-containing (Series-II, compounds 7a–m) analogs against Mycobacterium tuberculosis H37Ra [1]. In Series-I (piperazine), five compounds (6a, 6e, 6h, 6j, 6k) exhibited potent activity with IC₅₀ values ranging from 1.35 to 2.18 μM and IC₉₀ values from 3.73 to 4.00 μM [1]. In stark contrast, Series-II (homopiperazine/1,4-diazepane) produced only a single active compound (7e, para-bromo derivative, IC₅₀ = 2.12 μM); all other homopiperazine analogs were inactive (IC₅₀ > 64 μM) [1]. This ~30-fold window between active and inactive homopiperazine compounds contrasts with the broader activity tolerance of the piperazine series, suggesting that the expanded 1,4-diazepane ring imposes stricter geometric constraints on target binding in this chemotype [2].

Antitubercular agents Mycobacterium tuberculosis Scaffold comparison Phenotypic screening

Physicochemical Differentiation: pKa, Salt Form Availability, and Purity Grade Options for Procurement Decision-Making

The target compound is commercially procurable in two distinct forms with differentiated purity specifications: the free base (CAS 1211829-25-2) at ≥97% (MolCore, NLT 97%) to 98% purity (Leyan, HPLC-verified) , and the hydrochloride salt (CAS 1235439-20-9) at ≥95% purity from multiple vendors including Enamine LLC and AKSci [1]. The hydrochloride salt (MW 271.74 g/mol) offers enhanced aqueous solubility and long-term storage stability compared to the free base (MW 235.28 g/mol), which is critical for biological assay reproducibility . At the scaffold level, the predicted pKa of the 1,4-diazepane secondary amine is ~11.02 ± 0.20, compared to ~9.73 for piperazine . This ~1.3 log unit higher basicity means that at physiological pH 7.4, the 1,4-diazepane nitrogen is >99.9% protonated versus ~99.5% for piperazine—a difference that, while modest in absolute protonation state, translates to altered hydrogen-bond donor strength and potential differences in off-target ion channel interactions (e.g., hERG, where basic amine pKa is a known liability driver) .

Physicochemical properties Salt selection Procurement specifications pKa prediction

Optimal Procurement and Deployment Scenarios for Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Targeting Sigma-1 Receptors for Pain, Depression, or Neurodegeneration

When a medicinal chemistry program has identified sigma-1 receptor modulation as a therapeutic hypothesis, methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate should be prioritized over its piperazine analog as a core building block. The class-level evidence from Bedürftig and Wünsch demonstrates that the 1,4-diazepane scaffold confers a 5.1-fold improvement in σ₁ affinity (Ki = 7.4 nM vs. 38 nM for piperazine) and critically enables 53-fold σ₁/σ₂ subtype selectivity that is absent in the piperazine series [1]. The methyl ester at the pyridine 4-position provides a synthetic handle for late-stage diversification into amide or carboxylic acid derivatives without perturbing the diazepane pharmacophore . Researchers should procure the hydrochloride salt form for direct use in radioligand displacement assays, as its enhanced aqueous solubility ensures accurate compound handling at the low nanomolar concentrations required for sigma receptor binding studies .

Conformational Diversity-Driven Fragment Library Design for Challenging or Undruggable Targets

For fragment-based screening campaigns targeting proteins with shallow, flexible, or cryptic binding pockets—where traditional piperazine-based fragments have failed to yield tractable hits—the target compound offers a strategically distinct conformational profile. The 1,4-diazepane ring populates four distinct low-energy conformational states (chair, twist-chair, boat, twist-boat) at physiologically relevant temperatures, with interconversion barriers as low as 2.4 kJ/mol, compared to the essentially monoconformational piperazine scaffold [1]. This three-dimensional diversity increases the probability of identifying a productive binding pose during fragment screening without requiring additional synthetic effort [1]. Procurement of the high-purity free base (≥98%) is recommended for fragment library construction to avoid salt-related artifacts in biophysical assays such as STD-NMR, SPR, or thermal shift .

Selective Chemical Probe Development Requiring Defined hERG and CYP Liability Profiles

In lead optimization campaigns where maintaining an acceptable cardiac safety margin is critical, the higher predicted pKa of the 1,4-diazepane secondary amine (~11.02 vs. ~9.73 for piperazine) must be proactively managed [1]. Evidence from the pyridyl diazepane antimalarial series indicates that electron-withdrawing groups on the pyridine ring can reduce basicity and mitigate both hERG channel inhibition (IC₅₀ ~30 μM for the unoptimized hit MMV1812065) and CYP inhibition liabilities . The methyl ester at the 4-position of the pyridine ring in the target compound serves as an electron-withdrawing group that partially attenuates diazepane basicity relative to unsubstituted analogs, making this compound a more favorable starting point for safety-conscious lead optimization than 1-(pyridin-4-yl)-1,4-diazepane or other non-esterified variants [2]. Researchers engaged in chemical probe development should select the hydrochloride salt for consistent solubility in in vitro ADME assays and request batch-specific purity certification (≥95% by HPLC) to ensure reproducible pharmacokinetic profiling [2].

Parallel Library Synthesis for Target-Class Screening Where Piperazine Scaffolds Are Privileged but Saturated

When a screening campaign has extensively explored piperazine-based libraries against a target class (e.g., GPCRs, ion channels, kinases) and requires scaffold-hopping to expand SAR, the target compound provides a direct path to a 1,4-diazepane-expanded library. The anti-tubercular SAR evidence from Srinivasarao et al. demonstrates both the potential and the risk: the homopiperazine scaffold can yield equipotent compounds (IC₅₀ = 2.12 μM for the best homopiperazine analog vs. 1.35–2.18 μM for the best piperazine analogs) but with a substantially narrowed activity window, suggesting that parallel library synthesis should employ both scaffolds in tandem to map the conformational tolerance of each target [1]. The free base form is the recommended procurement specification for library synthesis, as the secondary amine of the diazepane ring is the primary diversification point for N-alkylation, N-acylation, or N-sulfonylation reactions .

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